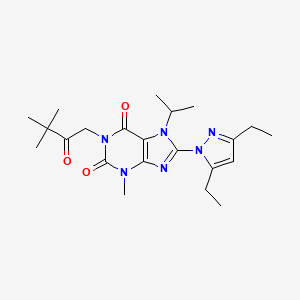![molecular formula C13H10Cl2N2O4S B2400929 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 732272-32-1](/img/structure/B2400929.png)
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a molecular weight of 361.2 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with dichloro and sulfamoyl groups, as well as a pyridin-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent introduction of the dichloro and sulfamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: This compound shares the dichloro-substituted benzoic acid core but lacks the sulfamoyl and pyridin-2-ylmethyl groups.
5-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid: This compound contains the sulfamoyl and pyridin-2-ylmethyl groups but lacks the dichloro substitution.
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound includes the dichloro and sulfamoyl groups but lacks the pyridin-2-ylmethyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGHQFUUHUXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)
![2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2400848.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)


![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)


![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)
